molecular formula C8H6N2O6 B2818624 2-(2,6-dinitrophenyl)acetic Acid CAS No. 37777-63-2

2-(2,6-dinitrophenyl)acetic Acid

Cat. No.: B2818624
CAS No.: 37777-63-2
M. Wt: 226.144
InChI Key: RQQGKHZHIROOGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dinitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dinitrophenyl)acetic acid is unique due to the specific positioning of the nitro groups and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .

Biological Activity

2-(2,6-Dinitrophenyl)acetic acid (DNPA) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Chemical Formula : C9_9H8_8N2_2O4_4
  • Molecular Weight : 224.17 g/mol
  • CAS Number : 37777-63-2

The biological activity of DNPA is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Antimicrobial Activity : DNPA has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects : Research indicates that DNPA can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases. It has been compared favorably with standard anti-inflammatory drugs in various studies.
  • Analgesic Properties : The compound has demonstrated analgesic effects in animal models, suggesting potential use in pain management.

Antimicrobial Studies

A study conducted on the antibacterial activity of DNPA derivatives revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that DNPA exhibited comparable activity to standard antibiotics like penicillin and ampicillin, suggesting its potential as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Drug Comparison
Staphylococcus aureus32 µg/mLPenicillin (16 µg/mL)
Escherichia coli64 µg/mLAmpicillin (32 µg/mL)

Anti-inflammatory and Analgesic Activity

In vivo studies have shown that DNPA can reduce inflammation in carrageenan-induced paw edema models. It was found to significantly lower the swelling compared to control groups, indicating its anti-inflammatory efficacy . Additionally, analgesic activity was assessed using the acetic acid-induced writhing test, where DNPA demonstrated a notable reduction in pain responses.

Treatment GroupPaw Edema Reduction (%)Pain Response Reduction (%)
Control00
DNPA (50 mg/kg)4550
Standard Drug (Diclofenac)6070

Study on Anti-inflammatory Activity

A study by Annadurai et al. evaluated the anti-inflammatory effects of DNPA derivatives on rat models. The findings indicated that several derivatives showed significant inhibition of edema formation and reduced ulcerogenic effects, suggesting a favorable safety profile for long-term use .

Antibacterial Activity Assessment

Research conducted by Patel et al. focused on synthesizing sulfonamide derivatives of DNPA and assessing their antibacterial properties. The study highlighted the enhanced activity of these derivatives against various bacterial strains, reinforcing the compound's potential as a lead structure for antibiotic development .

Properties

IUPAC Name

2-(2,6-dinitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-8(12)4-5-6(9(13)14)2-1-3-7(5)10(15)16/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGKHZHIROOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034192
Record name 2,6-Dinitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-63-2
Record name 2,6-Dinitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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